molecular formula C10H17NO3 B182134 tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 114676-79-8

tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

Cat. No.: B182134
CAS No.: 114676-79-8
M. Wt: 199.25 g/mol
InChI Key: UETGVFOVBKMLPQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: is a bicyclic compound that features both oxygen and nitrogen atoms within its structure.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .

Industrial Production Methods: : Industrial production methods for tert-butyl 2-Oxa-5-azabicyclo[22 it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of tert-butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : tert-Butyl 2-Oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is unique due to its combination of oxygen and nitrogen atoms within a bicyclic framework.

Properties

IUPAC Name

tert-butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-5-8-4-7(11)6-13-8/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETGVFOVBKMLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00556138
Record name tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114676-79-8
Record name tert-Butyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00556138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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